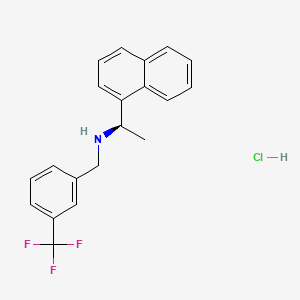

(R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride

Beschreibung

(R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride is a chiral amine derivative featuring a naphthalen-1-yl group, a 3-(trifluoromethyl)benzyl substituent, and an (R)-configured stereocenter. Its molecular formula is C₂₀H₁₈F₃N·HCl (molecular weight: 365.82 g/mol), and it is recognized as Cinacalcet Impurity 53 (CAS: 129512-52-0) in pharmaceutical contexts . Structurally, it shares homology with Cinacalcet Hydrochloride (N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride), a calcimimetic drug used to treat hyperparathyroidism .

The compound is synthesized via alkylation of (R)-N-methyl-1-(naphthalen-1-yl)ethanamine with 1-(bromomethyl)-3-(trifluoromethyl)benzene in acetonitrile using Hünig’s base (N,N-diisopropylethylamine), yielding a white solid (56% yield, mp: 101–103°C, [α]D = -81.6°) . Its purity (>99% by HPLC) and stereochemical integrity make it a critical reference standard in pharmaceutical quality control .

Eigenschaften

IUPAC Name |

(1R)-1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N.ClH/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23;/h2-12,14,24H,13H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJSHPLNLWRJKG-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene and 3-(trifluoromethyl)benzyl chloride.

Formation of Intermediate: The naphthalene is first converted into a suitable intermediate, such as a naphthylamine derivative, through nitration and subsequent reduction.

Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize product purity and minimize by-products.

Automated Resolution: Employing automated chiral resolution techniques to ensure consistent production of the ®-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces naphthyl ketones or aldehydes.

Reduction: Yields amine derivatives.

Substitution: Results in the formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.

Medicine

Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Pharmacokinetics: Studies on the compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Agrochemicals: It may be utilized in the synthesis of novel agrochemical agents.

Wirkmechanismus

The mechanism of action of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalene ring and trifluoromethyl group contribute to its binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity.

Receptor Modulation: It interacts with receptor sites, modulating their activity and influencing downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Antifungal Research

A series of N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine derivatives (e.g., 3a–3t ) were synthesized and evaluated for antifungal activity against Trichophyton mentagrophytes, T. rubrum, and Cryptococcus neoformans . Key analogs include:

| Compound | Substituent on Benzyl Group | Yield (%) | Melting Point (°C) | [α]D (c, MeOH) | Antifungal Activity (MIC, µg/mL) |

|---|---|---|---|---|---|

| 3a (Butenafine analog) | 4-tert-butyl | 86 | 191–192 | +2.2 | 0.03–0.06 (T. mentagrophytes) |

| 3s | 3,5-bis(trifluoromethyl) | 86 | 102–104 | -111.6 | 0.12–0.25 (C. neoformans) |

| 3t | 3,5-di-tert-butyl | 41 | 115–118 | -48.6 | 0.06–0.12 (T. rubrum) |

| 3r (Target Compound) | 3-trifluoromethyl | 56 | 101–103 | -81.6 | 0.25–0.5 (C. neoformans) |

Key Findings :

- Lipophilicity and Steric Effects : The 3,5-bis(trifluoromethyl) group in 3s enhances lipophilicity but reduces activity compared to 3a , suggesting steric hindrance in the binding pocket .

- Enantioselectivity : The (R)-enantiomer of 3a is 10-fold more potent than the (S)-form, highlighting the importance of stereochemistry .

- Trifluoromethyl vs. tert-Butyl : While 3-trifluoromethyl (3r ) shows moderate activity, 4-tert-butyl (3a ) exhibits superior potency, likely due to optimized hydrophobic interactions .

Pharmacological Impurities and Byproducts

The compound is structurally related to Cinacalcet impurities, which lack the propan-1-amine chain or feature alternate substituents:

Biologische Aktivität

(R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride, commonly referred to as the compound with CAS Number 1229225-42-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a naphthalene moiety linked to a trifluoromethyl-benzyl group via an ethanamine backbone. Its molecular formula is with a molecular weight of 329.36 g/mol. The compound is typically stored as a solid at refrigeration temperatures and has a purity of 95% .

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This compound potentially modulates GPCR signaling pathways, which are crucial for numerous physiological processes .

- Matrix Metalloproteinases (MMPs) : Similar compounds have shown promising binding affinities to MMPs, which are involved in tumor progression and metastasis. The docking studies indicate that compounds in this class may inhibit MMP activity, thus exhibiting anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines:

- Jurkat Cells : A study reported an IC50 value of 4.64 µM for a related compound, indicating effective inhibition of cell proliferation .

- HeLa and MCF-7 Cells : These cell lines are commonly used in cancer research to evaluate the efficacy of new anticancer agents.

The mechanism involves cell cycle arrest in the sub-G1 phase, indicating apoptosis induction, which is critical for anticancer drug development.

In Vitro Studies

- Cell Proliferation Assays : Various assays have been conducted using MTT assays to evaluate the cytotoxicity of this compound against different cancer cell lines.

- Flow Cytometry : This technique was employed to analyze cell cycle distribution post-treatment, confirming the compound's ability to induce apoptosis through G1 phase arrest.

In Vivo Studies

Animal models have been utilized to assess the antiangiogenic properties of similar compounds. For example:

- Chorioallantoic Membrane (CAM) Assays : These assays demonstrated that certain derivatives effectively inhibit blood vessel formation in tumor tissues, further supporting their potential as anticancer agents.

Data Summary

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Jurkat | 4.64 | Apoptosis via cell cycle arrest |

| Cytotoxicity | HeLa | TBD | TBD |

| Cytotoxicity | MCF-7 | TBD | TBD |

| Antiangiogenic | CAM Assay | TBD | Inhibition of blood vessel formation |

Q & A

Q. Table 1: Substituent Effects on Antifungal Activity

| Substituent (Benzyl Position) | MIC (μg/mL) vs. C. neoformans | MIC (μg/mL) vs. T. rubrum |

|---|---|---|

| 2-Fluoro (3m) | 8.0 | 16.0 |

| 2-Bromo (3n) | 16.0 | 32.0 |

| 3-Trifluoromethyl (Target) | 4.0 | 8.0 |

Higher electron-withdrawing groups (e.g., -CF) enhance activity .

How are diastereomeric impurities analyzed and controlled?

Advanced

Impurity profiling requires:

- RP-UPLC : Use a C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% TFA in water/acetonitrile gradient. Detection at 220 nm resolves regioisomers and diastereomers (Table 2) .

- Forced degradation studies : Expose the compound to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% HO) conditions to identify degradation products .

Q. Table 2: Analytical Parameters for Key Impurities

| Impurity Type | Retention Time (min) | Relative Response Factor |

|---|---|---|

| Regioisomer (Naphthalen-2-yl) | 12.3 | 1.2 |

| Diastereomer-1 | 14.7 | 1.1 |

| Diastereomer-2 | 15.9 | 1.0 |

How do conflicting SAR data arise in derivatives with similar substituents?

Advanced

Contradictions in activity data may stem from:

- Steric effects : Bulkier substituents (e.g., -Br) reduce antifungal efficacy despite similar electronic profiles .

- Membrane permeability : Lipophilicity (logP) variations alter cellular uptake. For example, -CF derivatives (logP ~3.5) show better penetration than -Br (logP ~4.2) .

- Resistance mechanisms : Efflux pumps in C. neoformans may selectively export less lipophilic analogs .

What strategies optimize enantiomeric yield during scale-up?

Q. Advanced

- Kinetic resolution : Use R-(-)-mandelic acid in ethanol at 0–5°C to preferentially crystallize the (R)-enantiomer .

- Continuous racemization : Recycle the (S)-enantiomer via reflux in HCl/EtOH (80°C, 12 h), achieving >95% conversion to racemic amine .

- Process analytical technology (PAT) : Monitor ee in real-time using inline polarimetry or Raman spectroscopy .

Which spectroscopic methods confirm structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.